molecular formula C11H22Si B13805031 1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane CAS No. 78638-80-9

1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane

Cat. No.: B13805031
CAS No.: 78638-80-9
M. Wt: 182.38 g/mol
InChI Key: ATCIUTGPVAGJRK-UHFFFAOYSA-N
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Description

1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane is a heterocyclic organic compound with the molecular formula C11H22Si. This compound is characterized by the presence of a cyclopropane ring substituted with a butyl group, a methylidene group, and a trimethylsilyl group. It is primarily used in experimental and research settings .

Preparation Methods

The synthesis of 1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane involves several steps:

    Synthetic Routes: The compound can be synthesized through the reaction of 1-butyl-2-methylidene-cyclopropane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

    Reaction Conditions: The reaction is conducted at room temperature, and the product is purified through distillation or chromatography.

    Industrial Production Methods:

Chemical Reactions Analysis

1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., TBAF). Reactions are usually conducted under controlled temperatures and inert atmospheres.

    Major Products: Major products include ketones, carboxylic acids, and substituted cyclopropanes.

Scientific Research Applications

1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

1-Butyl-2-methylidene-3-(trimethylsilyl)cyclopropane can be compared with other similar compounds:

    Similar Compounds: Examples include 1-butyl-2-methylidene-cyclopropane and 1-butyl-3-(trimethylsilyl)cyclopropane.

Properties

CAS No.

78638-80-9

Molecular Formula

C11H22Si

Molecular Weight

182.38 g/mol

IUPAC Name

(2-butyl-3-methylidenecyclopropyl)-trimethylsilane

InChI

InChI=1S/C11H22Si/c1-6-7-8-10-9(2)11(10)12(3,4)5/h10-11H,2,6-8H2,1,3-5H3

InChI Key

ATCIUTGPVAGJRK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(C1=C)[Si](C)(C)C

Origin of Product

United States

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